8-Azapurine

Übersicht

Beschreibung

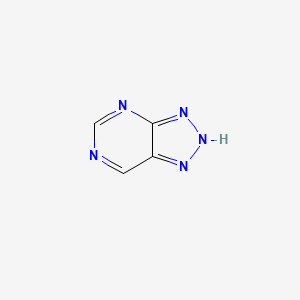

8-Azapurine, also known as 8-azaguanine, is a purine analog with the chemical formula C₄H₄N₆O. It is a derivative of guanine, where the carbon atom at position 8 is replaced by a nitrogen atom. This compound has been widely studied for its biological activity, particularly its antineoplastic properties, making it a significant compound in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-azapurine typically involves the condensation of cyanoacetamide with benzyl azide to form 4-amino-3-benzyl-3H-1,2,3-triazole-5-carboxamide, which is then methylated to produce 4-amino-3-benzyl-5-carbamoyl-1-methyl-1,2,3-triazolium-toluene-p-sulphonate . Another method involves the action of triethyl orthoacetate on 4-amino-3-benzyl-1,2,3-triazole-5-carboxamidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the compound can be synthesized in large quantities using the aforementioned synthetic routes. The process involves standard organic synthesis techniques, including condensation reactions and methylation under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-Azapurine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 8-azaxanthine.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 8-azaxanthine and 8-azaisoguanine, which have distinct biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

8-Azapurine has numerous applications in scientific research:

Wirkmechanismus

8-Azapurine functions as an antimetabolite, closely resembling guanine and competing with it in metabolic processes. It is incorporated into ribonucleic acids, disrupting normal cellular functions and inhibiting the growth of malignant cells. This mechanism makes it effective in slowing down or stopping the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

8-Azapurine is compared with other purine analogs such as:

8-Azaxanthine: Exhibits similar photophysical properties but differs in its oxidation state.

8-Azaisoguanine: Another derivative with distinct biological activities.

2,6-Diamino-8-azapurine: Known for its high fluorescence yield and applications in enzymology

These compounds share structural similarities but differ in their specific chemical and biological properties, making each unique in its applications and effects.

Biologische Aktivität

8-Azapurine, a bioisoster of the purine nucleus, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been synthesized and evaluated for various therapeutic potentials, including antitumor, antiviral, and antiplatelet activities. This article provides an overview of the biological activity of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is characterized by its structural similarity to purines, which allows it to interact with various biological targets. The compound has been studied extensively for its potential as an inhibitor of enzymes and receptors involved in critical biological processes.

Antitumor Activity

Research has highlighted the antitumor properties of this compound derivatives. For instance, modifications to the heterocyclic skeleton have shown varied effects on cancer cell proliferation. One study indicated that certain derivatives displayed inhibitory activity toward tubulin polymerization and cyclin-dependent kinases, which are crucial for cell cycle regulation and cancer progression .

Case Study: Myoseverin Analogues

A comparative analysis of this compound and pyrazolo[4,3-d]pyrimidine analogues revealed that rearrangements in their nitrogen atoms significantly altered their affinity for purified tubulin. This suggests that specific structural modifications can enhance their antiproliferative effects, making them promising candidates for cancer therapy .

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties. Their mechanism often involves interference with viral replication processes or modulation of host cell responses. The versatility of these compounds allows them to target multiple viral pathways, although specific studies detailing their antiviral efficacy remain limited.

Antiplatelet Activity

Recent studies have focused on the development of N6 derivatives of this compound as novel antiplatelet agents. Two series of derivatives were synthesized and evaluated for their ability to inhibit ADP-induced platelet aggregation.

Key Findings:

- Compound IIh demonstrated the highest antiplatelet activity with an IC50 value of 0.20 μM , significantly outperforming ticagrelor (IC50 = 0.74 μM) in vitro .

- The structure-activity relationship analysis indicated that modifications at the N6 position enhanced the antiplatelet effects, with several compounds achieving up to 100% inhibition at a concentration of 10 μM .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. For example, docking simulations with the P2Y12 receptor elucidated the binding modes that correlate with observed biological activities . Such computational approaches are vital for rational drug design and optimization.

Summary of Biological Activities

| Activity | Description | Key Compounds | IC50 Values |

|---|---|---|---|

| Antitumor | Inhibits cancer cell proliferation through tubulin polymerization interference | Myoseverin analogues | Not specified |

| Antiviral | Modulates viral replication pathways | Various derivatives | Limited data |

| Antiplatelet | Inhibits ADP-induced platelet aggregation | Compound IIh | 0.20 μM (vs ticagrelor: 0.74 μM) |

Eigenschaften

IUPAC Name |

2H-triazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181745 | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-40-5, 99331-25-6 | |

| Record name | Triazolopyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZAPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.